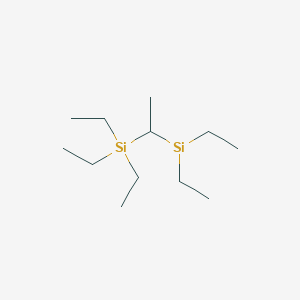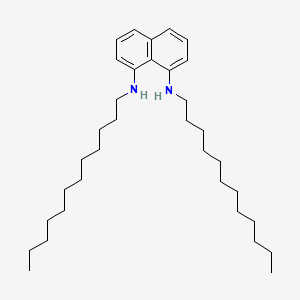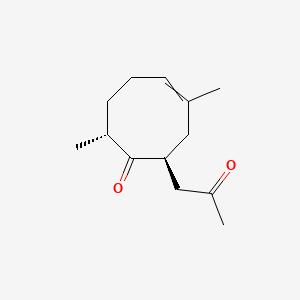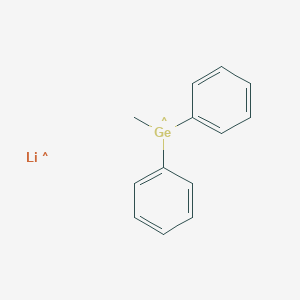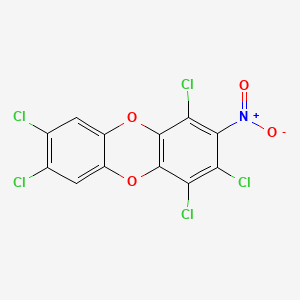![molecular formula C8H11N3O3 B14333954 5-[(2-Aminoethyl)amino]-2-nitrophenol CAS No. 110220-06-9](/img/structure/B14333954.png)
5-[(2-Aminoethyl)amino]-2-nitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2-Aminoethyl)amino]-2-nitrophenol is an organic compound that features both amino and nitro functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both amino and nitro groups makes it a versatile compound for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Aminoethyl)amino]-2-nitrophenol typically involves the nitration of 2-aminophenol followed by the introduction of the 2-aminoethyl group. One common method is as follows:
Nitration of 2-aminophenol: This step involves the reaction of 2-aminophenol with a nitrating agent such as nitric acid in the presence of sulfuric acid to introduce the nitro group at the 5-position.
Introduction of the 2-aminoethyl group: The nitrated product is then reacted with ethylenediamine under controlled conditions to introduce the 2-aminoethyl group at the amino position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(2-Aminoethyl)amino]-2-nitrophenol can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon).
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.
Oxidation: The phenolic group can be oxidized to a quinone derivative under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Reduction: 5-[(2-Aminoethyl)amino]-2-aminophenol.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Quinone derivatives.
Wissenschaftliche Forschungsanwendungen
5-[(2-Aminoethyl)amino]-2-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 5-[(2-Aminoethyl)amino]-2-nitrophenol involves its interaction with molecular targets such as enzymes and receptors. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the activity of the target molecules. The compound may also undergo metabolic transformations that enhance or modulate its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-nitrophenol: Lacks the 2-aminoethyl group, making it less versatile in certain reactions.
5-Amino-2-nitrophenol: Similar structure but different substitution pattern, leading to different reactivity and applications.
2-Amino-4-nitrophenol: Another isomer with distinct chemical properties.
Uniqueness
5-[(2-Aminoethyl)amino]-2-nitrophenol is unique due to the presence of both the 2-aminoethyl and nitro groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
110220-06-9 |
|---|---|
Molekularformel |
C8H11N3O3 |
Molekulargewicht |
197.19 g/mol |
IUPAC-Name |
5-(2-aminoethylamino)-2-nitrophenol |
InChI |
InChI=1S/C8H11N3O3/c9-3-4-10-6-1-2-7(11(13)14)8(12)5-6/h1-2,5,10,12H,3-4,9H2 |
InChI-Schlüssel |
WCKMHCZJWWLPFH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1NCCN)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


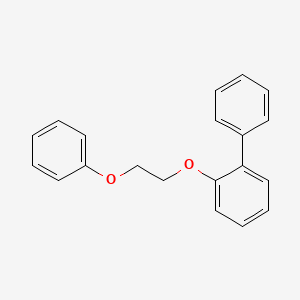

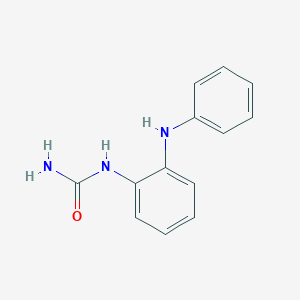
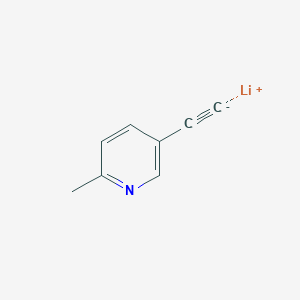
![1-[2-(2-Methoxyethoxy)ethoxy]-2,4-dinitrobenzene](/img/structure/B14333902.png)
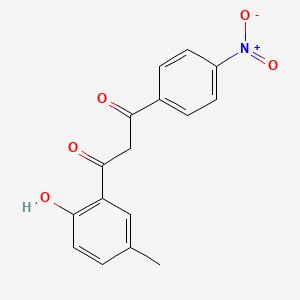
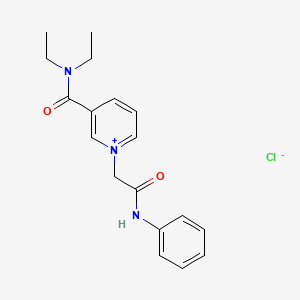
![4-[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-4-yl]-1-phenylbutane-1,3-dione](/img/structure/B14333913.png)
